molecular formula C18H29N2O+ B14421016 Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- CAS No. 84213-91-2

Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)-

Katalognummer: B14421016
CAS-Nummer: 84213-91-2
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: OYAIYZSRUKCRIR-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is a quaternary ammonium compound with a complex structure that includes an allyl group, diethyl groups, and a 2,4,6-trimethylphenyl carbamoyl moiety. Quaternary ammonium compounds are known for their cationic nature and unique physicochemical properties, making them valuable in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale quaternization reactions using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted ammonium compounds .

Wissenschaftliche Forschungsanwendungen

Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- involves its interaction with negatively charged surfaces, such as microbial cell membranes. The cationic nature of the compound allows it to bind to these surfaces, leading to the disruption of membrane integrity and subsequent cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is unique due to its specific structural features, including the presence of an allyl group and a 2,4,6-trimethylphenyl carbamoyl moiety. These structural elements confer distinct physicochemical properties and reactivity, making it suitable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

84213-91-2

Molekularformel

C18H29N2O+

Molekulargewicht

289.4 g/mol

IUPAC-Name

diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-prop-2-enylazanium

InChI

InChI=1S/C18H28N2O/c1-7-10-20(8-2,9-3)13-17(21)19-18-15(5)11-14(4)12-16(18)6/h7,11-12H,1,8-10,13H2,2-6H3/p+1

InChI-Schlüssel

OYAIYZSRUKCRIR-UHFFFAOYSA-O

Kanonische SMILES

CC[N+](CC)(CC=C)CC(=O)NC1=C(C=C(C=C1C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.